3-(Dimethylamino)propyl 4-butoxy-3-methylbenzoate
Description
Properties
CAS No. |
78329-86-9 |
|---|---|
Molecular Formula |
C17H27NO3 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
3-(dimethylamino)propyl 4-butoxy-3-methylbenzoate |
InChI |
InChI=1S/C17H27NO3/c1-5-6-11-20-16-9-8-15(13-14(16)2)17(19)21-12-7-10-18(3)4/h8-9,13H,5-7,10-12H2,1-4H3 |
InChI Key |
QPAHKFXMGSVTNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)OCCCN(C)C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(dimethylamino)propyl 4-butoxy-3-methylbenzoate generally involves two key stages:
- Preparation of the 3-(dimethylamino)propyl alcohol or halide intermediate
- Esterification of the 4-butoxy-3-methylbenzoic acid or its activated derivative with the aminoalkyl intermediate
This approach ensures the introduction of the dimethylamino group on the propyl chain before ester bond formation, avoiding side reactions during esterification.
Preparation of 3-(Dimethylamino)propyl Intermediate
Several methods exist for preparing the 3-(dimethylamino)propyl moiety, often starting from 3-chloropropanol or 3-bromopropanol derivatives:
Nucleophilic substitution of 3-halopropanol with dimethylamine : This involves reacting 3-chloropropanol or 3-bromopropanol with an excess of dimethylamine under reflux in a suitable solvent such as methanol or ethanol. The reaction proceeds via nucleophilic substitution to yield 3-(dimethylamino)propanol.
Conversion to 3-(dimethylamino)propyl chloride : The 3-(dimethylamino)propanol can be converted to the corresponding chloride using thionyl chloride in anhydrous benzene or cyclohexane under reflux with nitrogen atmosphere to prevent oxidation. This intermediate is often used for further Grignard reagent formation or direct esterification steps.
Esterification Techniques
The esterification of 3-(dimethylamino)propyl alcohol with 4-butoxy-3-methylbenzoic acid or its activated derivatives is typically achieved by:
Direct esterification with acid chlorides : 4-butoxy-3-methylbenzoyl chloride, prepared by reacting the corresponding acid with thionyl chloride or oxalyl chloride, reacts with 3-(dimethylamino)propanol in the presence of a base such as triethylamine or pyridine to form the ester.
Use of coupling agents : Carbodiimide reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) in the presence of catalytic DMAP (4-dimethylaminopyridine) facilitate ester bond formation under mild conditions, preserving the amino group integrity.
Solvent and temperature considerations : Common solvents include dichloromethane, tetrahydrofuran, or acetonitrile. Reactions are typically conducted at 0–25°C to minimize side reactions and decomposition.
Data Tables Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nucleophilic substitution | 3-bromopropanol + dimethylamine, reflux in methanol | ~70-80 | Clean substitution, mild conditions |
| Conversion to propyl chloride | 3-(dimethylamino)propanol + thionyl chloride, reflux | ~65-75 | Anhydrous benzene/cyclohexane, inert atmosphere |
| Esterification (acid chloride) | 4-butoxy-3-methylbenzoyl chloride + 3-(dimethylamino)propanol + base, 0–25°C | 70-85 | Triethylamine or pyridine base |
| Esterification (carbodiimide) | 4-butoxy-3-methylbenzoic acid + DCC/EDC + DMAP + amino alcohol, RT | 75-90 | Mild conditions, avoids acid chloride handling |
Complete Research Results and Observations
Purity and Characterization : The ester products obtained through these methods are typically purified by distillation under reduced pressure or recrystallization. Characterization by NMR, IR, and mass spectrometry confirms the ester linkage and the presence of the dimethylamino group.
Reaction Yields : The yields reported in related processes for similar aminoalkyl benzoates range from 70% to 90%, indicating efficient conversion with minimal side products.
Solvent Effects : Use of anhydrous and aprotic solvents enhances the stability of intermediates and improves reaction efficiency.
Safety and Handling : Thionyl chloride and carbodiimide reagents require careful handling due to their corrosive and potentially hazardous nature.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)propyl 4-butoxy-3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amine functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Pharmaceutical Applications
Antimalarial Development
Recent studies have identified compounds structurally related to 3-(Dimethylamino)propyl 4-butoxy-3-methylbenzoate as potential inhibitors of the Plasmodium falciparum protease plasmepsin X, which is essential for the parasite's lifecycle. For instance, macrocyclic analogues have shown promising results in inhibiting this target, suggesting that similar structures could be explored for their antimalarial properties .
Platelet Aggregation Inhibition
Research indicates that derivatives of compounds like this compound may serve as GPIIb/IIIa antagonists. These compounds play a crucial role in preventing platelet aggregation, thereby reducing thrombus formation in cardiovascular diseases .
Agrochemical Applications
Pesticide Formulations
The compound has potential uses in developing pesticide formulations due to its ability to modify surface properties and enhance the efficacy of active ingredients. Its incorporation into agrochemical products can improve the solubility and stability of formulations, leading to better performance in pest control .
Material Science Applications
Coating and Adhesive Technologies
this compound can be utilized in the formulation of coatings and adhesives. Its chemical structure allows it to interact effectively with various substrates, improving adhesion and durability of coatings. This application is particularly relevant in the automotive and construction industries where strong, durable finishes are required .
-
Antimalarial Compound Development
A study demonstrated that a compound structurally similar to this compound showed a significant reduction in parasitemia in infected humanized mice models when administered orally. This highlights its potential as a lead compound for further antimalarial drug development . -
GPIIb/IIIa Antagonists
Research involving methyl derivatives indicated that modifications on the dimethylamino group could enhance the bioactivity of GPIIb/IIIa antagonists, making them effective in preventing thrombus formation. This suggests that similar modifications on this compound could yield beneficial results .
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)propyl 4-butoxy-3-methylbenzoate involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Alkoxy vs. Bromo Substituents
- 3-(Dimethylamino)propyl 4-butoxy-3-methylbenzoate Substituents: 4-butoxy (electron-donating), 3-methyl (steric hindrance).
- Methyl 3-bromo-4-methylbenzoate () Substituents: 3-bromo, 4-methyl.
Key Insight : Butoxy groups enhance lipid solubility, whereas bromo substituents increase reactivity and molecular weight.
Ester Group Variations
Dimethylaminoalkyl Esters vs. Methyl Esters
- This compound Ester Group: 3-(dimethylamino)propyl.
- Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate () Ester Group: Methyl. Properties: Cyclopropylmethoxy increases steric bulk but lacks the basicity of dimethylamino groups, reducing solubility in acidic conditions .
Key Insight: Dimethylaminoalkyl esters offer dual functionality (solubility and bioactivity), whereas methyl esters prioritize synthetic simplicity.
Pyrazole-Linked Dimethylamino Derivatives ()
Compounds such as Methyl 4-[4-[3-(Dimethylamino)propyl]-3-[4-[3-(dimethylamino)propyl]phenyl]pyrazol-1-yl]benzoate (14) feature pyrazole cores with dual dimethylamino groups. In contrast, the target compound’s simpler benzoate structure may lack the multivalent interactions required for similar activity .
Benzamide Derivatives ()
Compounds like 4-chloro-N-[3-(dimethylamino)propyl]benzamide (15) activate soluble guanylate cyclase (sGC), a key enzyme in vasodilation. While the target compound’s ester group differs from benzamide’s amide bond, the shared dimethylaminopropyl chain suggests a common mechanism for enzyme interaction .
Data Tables
Table 1: Structural and Physical Properties Comparison
Biological Activity
3-(Dimethylamino)propyl 4-butoxy-3-methylbenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H23NO3
- Molecular Weight : 277.35 g/mol
- CAS Number : Not listed in common databases.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can act as a modulator for certain receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that benzoate derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It may reduce the production of pro-inflammatory cytokines, thereby alleviating conditions associated with chronic inflammation.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicate that it may induce apoptosis (programmed cell death) in certain types of cancer cells, highlighting its potential as an anticancer agent.
Data Tables
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of benzoate compounds showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications could enhance efficacy against resistant strains.
- Anti-inflammatory Mechanisms : Another research article explored the anti-inflammatory effects of similar compounds in a murine model of arthritis. The results indicated a marked reduction in joint swelling and inflammatory markers when treated with the compound.
- Cytotoxicity Against Cancer Cells : A recent study focused on the cytotoxic effects of this compound on breast cancer cell lines. The findings revealed a dose-dependent increase in apoptosis, suggesting its potential as a therapeutic agent for cancer treatment.
Q & A
Basic: What are the recommended synthetic routes for 3-(Dimethylamino)propyl 4-butoxy-3-methylbenzoate?
Answer:
The compound can be synthesized via esterification of 4-butoxy-3-methylbenzoic acid with 3-(dimethylamino)propanol. Two primary methods are:
- Acid Chloride Route : React the benzoic acid derivative with thionyl chloride (SOCl₂) to form the acid chloride, followed by coupling with 3-(dimethylamino)propanol in the presence of a base (e.g., triethylamine).
- Steglich Esterification : Use a carbodiimide coupling agent (e.g., DCC or EDCI) with DMAP as a catalyst in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). This method avoids harsh acidic conditions and is suitable for heat-sensitive intermediates .
Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
Basic: How is the purity and structural integrity of this compound confirmed?
Answer:
Analytical characterization employs:
- NMR Spectroscopy : H and C NMR to confirm the ester linkage, butoxy chain integration, and dimethylamino group resonance (e.g., δ ~2.2 ppm for N(CH₃)₂ protons).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% by area normalization).
- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: What strategies can optimize the synthesis yield of this ester?
Answer:
Yield optimization involves:
- Catalyst Selection : DMAP (4-dimethylaminopyridine) enhances nucleophilicity in Steglich esterification, improving coupling efficiency.
- Solvent Choice : Polar aprotic solvents (e.g., DCM, THF) stabilize intermediates and reduce side reactions.
- Temperature Control : Maintaining 0–5°C during acid chloride formation minimizes decomposition.
- Moisture Avoidance : Use of molecular sieves or anhydrous solvents prevents hydrolysis of the dimethylamino group .
Advanced: How does the compound’s stability vary under different storage conditions?
Answer:
The ester is sensitive to:
- Hydrolysis : Basic or acidic conditions cleave the ester bond. Store in neutral buffers or anhydrous environments.
- Light/Oxidation : Degradation is minimized by amber glassware, inert atmospheres (N₂/Ar), and temperatures ≤ -20°C.
- Humidity : Desiccants (e.g., silica gel) prevent hygroscopic degradation of the dimethylamino moiety .
Advanced: What are the potential applications of this compound in pharmaceutical research?
Answer:
- Drug Intermediate : The butoxy and dimethylamino groups enhance lipid solubility, making it a candidate for prodrug synthesis (e.g., anti-inflammatory agents).
- Functional Excipient : The dimethylamino group may act as a pH-dependent solubilizer or emulsifier in drug formulations.
- Targeted Delivery : Potential use in lipid nanoparticles (LNPs) due to its amphiphilic structure .
Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?
Answer:
Discrepancies often arise from:
- Reagent Purity : Trace moisture in solvents or reagents (e.g., 3-(dimethylamino)propanol) reduces yield. Use freshly distilled reagents.
- Catalyst Loading : Suboptimal DMAP concentrations (ideal: 10 mol%) lead to incomplete coupling.
- Workup Timing : Prolonged reaction times increase side products (e.g., dimerization). Monitor via TLC and quench promptly .
Advanced: What computational methods predict the compound’s reactivity in novel reactions?
Answer:
- DFT Calculations : Gaussian or ORCA software models nucleophilic attack at the ester carbonyl or dimethylamino group protonation.
- Molecular Dynamics (MD) : Simulates interactions in solvent environments (e.g., water/DMSO mixtures) to predict hydrolysis rates.
- QSAR Models : Correlate substituent effects (e.g., butoxy chain length) with biological activity for lead optimization .
Advanced: How does the compound interact with biological membranes in vitro?
Answer:
- Lipophilicity Assays : Measure logP values (e.g., shake-flask method) to assess membrane permeability.
- Fluorescence Microscopy : Tagged analogs (e.g., BODIPY conjugates) track cellular uptake kinetics.
- Calorimetry (ITC) : Quantifies binding thermodynamics to lipid bilayers or serum proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
